(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
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Overview
Description
“(4’-Amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the empirical formula C12H16N2O . It is a heterocyclic building block . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “(4’-Amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” can be represented by the SMILES stringNc1ccc (cc1)C (=O)N2CCCCC2
. The InChI key for this compound is FQEGZNLIOFLYNI-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“(4’-Amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” is a solid compound . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel derivatives and exploring their potential applications. For example, studies have focused on the synthesis of compounds using (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime derivatives, which have been evaluated for their in vitro antibacterial and antifungal activities, showing good antimicrobial activity against tested pathogenic strains (Mallesha & Mohana, 2014). Another research effort reported the synthesis and characterization of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials (Wu Feng, 2011).
Antimicrobial Activity
Several studies have synthesized derivatives of piperidinyl methanone to evaluate their antimicrobial properties. For instance, novel 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and showed significant antimicrobial activity, indicating potential for further research in this area (Mallesha & Mohana, 2014).
Structural Characterization and Analysis
The structural characterization of these compounds is crucial for understanding their potential applications. For example, the crystal structure of a related compound was analyzed to reveal its molecular interactions and stability under various conditions, providing insights into its potential use in further pharmaceutical applications (Revathi et al., 2015). Additionally, thermal, optical, etching, structural studies, and theoretical calculations were conducted on related compounds, offering valuable data on their physical and chemical properties (Karthik et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds cause dna damage, which is thought to be mediated by the formation of dna adducts .
Biochemical Pathways
Related compounds have been shown to impact several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
The compound’s molecular weight (20427 g/mol) and its solid form suggest that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
Similar compounds have been known to cause dna damage, potentially leading to cell death .
Properties
IUPAC Name |
[4-(4-aminophenyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(21)20-12-2-1-3-13-20/h4-11H,1-3,12-13,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVKMFDXUPLACE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716708 |
Source
|
Record name | (4'-Amino[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-06-9 |
Source
|
Record name | (4′-Amino[1,1′-biphenyl]-4-yl)-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4'-Amino[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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